Biotinyldiiodotyramine
Overview
Description
Biotinyldiiodotyramine is a biotin derivative used primarily in biochemical applications. It is known for its role in tyramide signal amplification, a technique used to enhance the detection of biomolecules in various assays, including immunohistochemistry and in situ hybridization . This compound combines the properties of biotin and tyramide, making it a valuable tool in molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyldiiodotyramine typically involves the conjugation of biotin with diiodotyramine. The process begins with the activation of biotin, followed by its reaction with diiodotyramine under specific conditions. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Biotinyldiiodotyramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotinylated quinones, while reduction can yield biotinylated amines .
Scientific Research Applications
Biotinyldiiodotyramine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in tyramide signal amplification for detecting low-abundance biomolecules.
Medicine: Utilized in diagnostic assays to enhance the sensitivity of detection methods.
Industry: Applied in the production of biotinylated reagents for research and development .
Mechanism of Action
Biotinyldiiodotyramine exerts its effects through the tyramide signal amplification mechanism. In this process, the compound is catalyzed by horseradish peroxidase (HRP) to form reactive intermediates that covalently bind to nearby biomolecules. This results in the deposition of multiple biotin molecules, which can then be detected using labeled streptavidin conjugates .
Comparison with Similar Compounds
Similar Compounds
Biotinyl tyramide: Another biotin derivative used in tyramide signal amplification.
Biotin-XX-tyramide: A variant with an extended linker for improved accessibility.
Biotin-SS-tyramide: Contains a disulfide bond for reversible biotinylation
Uniqueness
Biotinyldiiodotyramine is unique due to its incorporation of diiodotyramine, which enhances its reactivity and efficiency in signal amplification compared to other biotin derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23I2N3O3S/c19-11-7-10(8-12(20)17(11)25)5-6-21-15(24)4-2-1-3-14-16-13(9-27-14)22-18(26)23-16/h7-8,13-14,16,25H,1-6,9H2,(H,21,24)(H2,22,23,26)/t13-,14-,16-/m0/s1/i19-2,20-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCXXJUDKKEBU-DMPPVTDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)[125I])O)[125I])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23I2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920703 | |
Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112242-37-2 | |
Record name | N-(4-Hydroxy-3,5-diiodophenylethyl)biotin amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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